6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline
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Overview
Description
6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with methoxy groups at the 6 and 7 positions and a methyl group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . Another method involves the reaction of 6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline with pyrazole boronic ester, followed by deprotection under hydrochloric acid medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimalarial, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets, such as protein kinases and enzymes. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-c]quinoline
- 6,7-dimethoxy-3-methyl-2H-pyrazolo[4,3-b]quinoline
- 6,7-dimethoxy-3-methyl-2H-pyrazolo[4,3-c]quinoline
Uniqueness
6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6 and 7 positions and a methyl group at the 3 position enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
106835-36-3 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C13H13N3O2/c1-7-9-4-8-5-11(17-2)12(18-3)6-10(8)14-13(9)16-15-7/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
OAQLEMUZMYTMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C=C(C(=CC3=NC2=NN1)OC)OC |
Origin of Product |
United States |
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